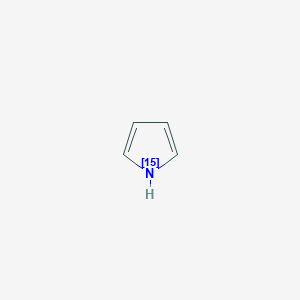
(115N)1H-Pyrrole
概要
説明
(115N)1H-Pyrrole: is a heterocyclic, aromatic, organic compound characterized by a five-membered ring structure with the formula C4H4NH . It is a colorless volatile liquid that darkens upon exposure to air . Pyrrole and its derivatives are significant in various biological and chemical processes, including the synthesis of natural products such as heme .
準備方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride.
Condensation of Carbamates: Readily available O-substituted carbamates condense with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles.
Metal-Catalyzed Conversion: A manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, with water and molecular hydrogen as the only side products.
Industrial Production Methods:
Commercial Method from Furan: A mixture of furan, ammonia, and steam is passed over an aluminum oxide catalyst at 480-500°C to produce pyrrole.
Preparation from Acetylene: Pyrrole is obtained by passing a mixture of acetylene and ammonia through a red-hot tube.
化学反応の分析
Types of Reactions:
Electrophilic Substitution: Pyrrole undergoes electrophilic substitution reactions at carbon-2 and carbon-3 positions.
Common Reagents and Conditions:
Nitric Acid: For nitration.
Sulphur Trioxide: For sulphonation.
Sulphuryl Chloride, Bromine, Iodine: For halogenation.
Acetic Anhydride: For acylation.
Potassium Carbonate: For carboxylation.
Chloroform and Alkali: For Reimer-Tiemann reaction.
Major Products:
- 2-Nitropyrrole
- Pyrrole-2-sulphonic acid
- Tetrahalogen pyrrole
- 2-Acetylpyrrole
- Pyrrole-2-carboxylic acid
- 2-Formyl pyrrole
科学的研究の応用
Chemistry: : Pyrrole is a fundamental building block for many biologically active molecules and is used in the synthesis of natural products, pharmaceuticals, and materials science .
Biology and Medicine: : Pyrrole derivatives exhibit a wide range of pharmacological actions, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: : Pyrrole is used in the production of conductive polymers, dyes, and pigments .
作用機序
Molecular Targets and Pathways: : Pyrrole and its derivatives exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of signaling pathways . The specific mechanism depends on the functional groups attached to the pyrrole ring and the biological target.
類似化合物との比較
Similar Compounds
- Pyridine : A six-membered aromatic heterocycle with nitrogen, similar in structure but with different electronic properties and reactivity .
- Thiophene : A five-membered aromatic heterocycle with sulfur, exhibiting different chemical behavior due to the presence of sulfur .
- Furan : A five-membered aromatic heterocycle with oxygen, also showing distinct reactivity compared to pyrrole .
Uniqueness: : Pyrrole’s unique reactivity and biological activity stem from the nitrogen atom in the ring, which contributes to its aromaticity and ability to participate in various chemical reactions .
特性
IUPAC Name |
(115N)1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-HOSYLAQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














